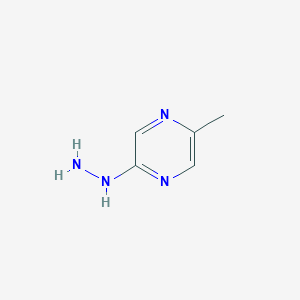

2-Hydrazino-5-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves the reaction of diketone precursors with hydrazine or its derivatives. For example, the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones yields various pyrazoline and pyrazole derivatives, showcasing the reactivity and versatility of hydrazino-substituted compounds in synthesizing nitrogen-rich heterocycles (Aggarwal, Kumar, & Singh, 2009).

Molecular Structure Analysis

Molecular structure analysis of pyrazine derivatives, including those related to 2-Hydrazino-5-methylpyrazine, often reveals interesting electronic and steric properties due to the presence of nitrogen atoms and substituents on the pyrazine ring. For instance, studies on metal-containing ligands derived from pyrazine compounds illustrate the ability of these molecules to form complex coordination polymers with metals, highlighting their structural versatility and potential applications in materials science (Dong, Smith, & zur Loye, 2000).

Chemical Reactions and Properties

This compound can undergo a variety of chemical reactions, leveraging the reactivity of the hydrazino group. For instance, hydrazino compounds can participate in cyclization reactions to form azolo[5,1-c][1,2,4]triazines, demonstrating the utility of hydrazino-substituted pyrazines in synthesizing complex nitrogen-containing heterocycles (Gray, Stevens, & Stevens, 1978).

Scientific Research Applications

Synthesis and Antibacterial Activity

The chemical compound 2-Hydrazino-5-methylpyrazine, and its derivatives, have been explored for various applications in scientific research, notably for its synthesis processes and antibacterial properties. A notable study focused on the synthesis of 5-methylpyrazine-2-carbohydrazide derivatives, demonstrating their significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This research highlighted the compound's potential as a base for developing new antibacterial agents (Makhija, 2009).

Novel Observations in Chemical Reactions

Another research avenue explored the unique reactions of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, leading to unexpected products alongside the anticipated ones. This study not only expanded the understanding of such chemical reactions but also paved the way for the synthesis of novel compounds with potential applications across various fields of chemistry and materials science (Aggarwal, Kumar, & Singh, 2009).

Antiviral Activity and Heterocyclic Synthesis

Further research has delved into the conversion of specific furanones into a range of heterocyclic systems, examining their antiviral activity. This study not only showcased the versatility of this compound derivatives in synthesizing biologically relevant compounds but also demonstrated some promising antiviral properties against notable viruses (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Antimicrobial and Urease Inhibition Studies

Another investigation synthesized pyrazine carbohydrazide-based hydrazones from 5-methylpyrazine-2-carboxylic acid, which were then evaluated for their urease inhibition, antioxidant, and antimicrobial activities. These compounds exhibited a broad spectrum of biological activities, highlighting the compound's potential in developing new antimicrobial agents and urease inhibitors (Ahmad, Hameed, Tahir, Israr, Anwar, Shah, Khan, & Din, 2016).

properties

IUPAC Name |

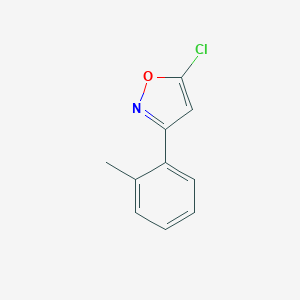

(5-methylpyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-8-5(9-6)3-7-4/h2-3H,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQUFARIFDGGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609548 |

Source

|

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165124-42-5 |

Source

|

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)

![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)